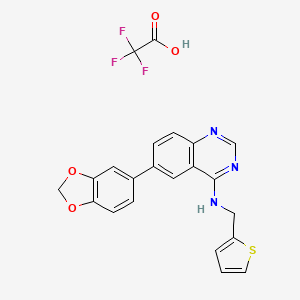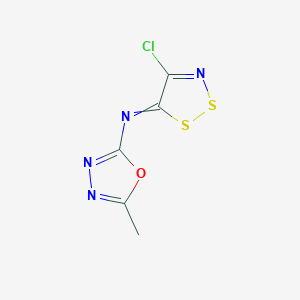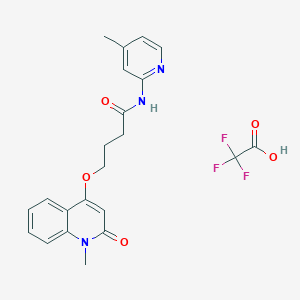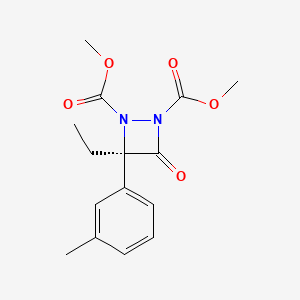
6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML197 Analog is a potent and selective small molecule inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK). It has been identified as a valuable compound in the field of medicinal chemistry due to its ability to inhibit specific kinases with high potency .
Métodos De Preparación
The synthesis of ML197 Analog involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve:
Step 1: Formation of the quinazoline core through a cyclization reaction.
Step 2: Introduction of the benzodioxole moiety via a substitution reaction.
Step 3: Attachment of the thiophene group through a coupling reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .
Análisis De Reacciones Químicas
ML197 Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs with potentially varied biological activities.
Substitution: The benzodioxole and thiophene groups can be substituted with other functional groups to create a range of analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
ML197 Analog has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of CLK and DYRK in various biological processes.
Medicine: Potential therapeutic applications in diseases where CLK and DYRK are implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in high-throughput screening assays to identify new drug candidates
Mecanismo De Acción
ML197 Analog exerts its effects by inhibiting the activity of Cdc2-like kinases and dual-specificity tyrosine-phosphorylation-regulated kinase. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, ML197 Analog can modulate various cellular processes, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .
Comparación Con Compuestos Similares
ML197 Analog is unique due to its high selectivity and potency for CLK and DYRK. Similar compounds include:
ML106: Another potent inhibitor of CLK and DYRK with a slightly different chemical structure.
PD016023: A compound with similar kinase inhibition properties but different functional groups.
Compared to these compounds, ML197 Analog offers a unique balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H16F3N3O4S |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H15N3O2S.C2HF3O2/c1-2-15(26-7-1)10-21-20-16-8-13(3-5-17(16)22-11-23-20)14-4-6-18-19(9-14)25-12-24-18;3-2(4,5)1(6)7/h1-9,11H,10,12H2,(H,21,22,23);(H,6,7) |
Clave InChI |
RCQAZKRLGBYNFW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=CN=C4NCC5=CC=CS5.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)
![2-Ethyl-6-fluoro-7-(1-piperazinyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10768807.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)



![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)